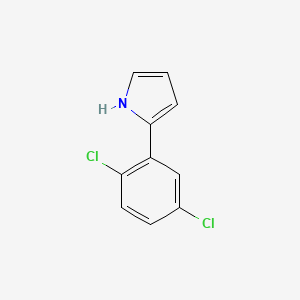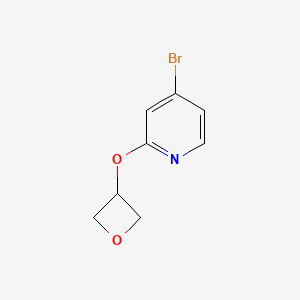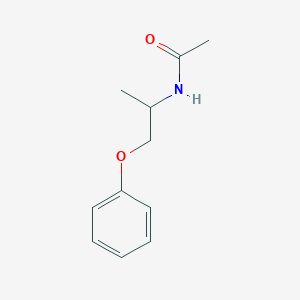
N-(1-phenoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to a propan-2-yl chain, which is further linked to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenoxypropan-2-yl)acetamide can be achieved through a bienzymatic cascade involving an amine transaminase and a lipase. The process begins with the transamination of a prochiral ketone, followed by the acylation of the resulting chiral amine. The reaction conditions typically involve the use of immobilized enzymes on polymer-coated controlled porosity glass carrier materials. The reactions are carried out in a continuous flow setup, which allows for the compartmentalization and segregation of the enzymes in separate reactors .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar enzymatic processes, optimized for large-scale synthesis. The use of continuous flow reactors offers advantages such as improved scalability, higher volumetric productivity, and better thermal control .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-phenoxypropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-(1-phenoxypropan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-phenoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Comparison: N-(1-phenoxypropan-2-yl)acetamide is unique due to its specific structural features, such as the phenoxy group and the propan-2-yl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other acetamide derivatives .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(1-phenoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(12-10(2)13)8-14-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) |
Clave InChI |
RDVYHNJKFJYPLN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


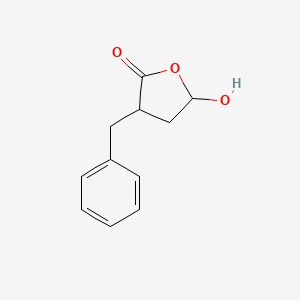
![(E)-N-(1-{4'-[(1E)-1-(Hydroxyimino)ethyl]-[1,1'-biphenyl]-4-YL}ethylidene)hydroxylamine](/img/structure/B11720708.png)

![(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11720717.png)
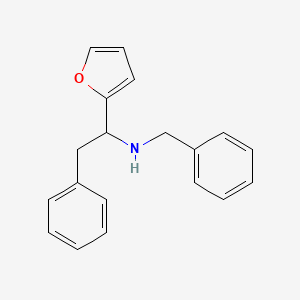
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B11720736.png)
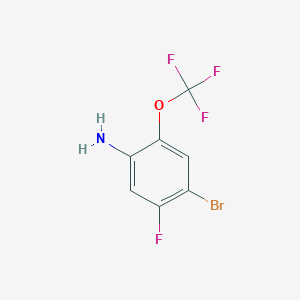
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)



